molecular formula C8H8N4 B7775470 1-Cyano-2-phenylguanidine CAS No. 41410-39-3

1-Cyano-2-phenylguanidine

Cat. No. B7775470
CAS RN: 41410-39-3
M. Wt: 160.18 g/mol
InChI Key: DJYSROZOHXIMPW-UHFFFAOYSA-N
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Description

1-Cyano-2-phenylguanidine is a chemical compound with the molecular formula C8H8N4 . It has a molecular weight of 160.17600 . The compound is also known by several synonyms such as phenyldicyandiamide, 1-phenyl-3-cyanoguanidine, N’-phenyl-N-cyano-guanidine, and others .


Synthesis Analysis

The synthesis of guanidines, including 1-Cyano-2-phenylguanidine, can be achieved through various methods. One efficient method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines .


Molecular Structure Analysis

The molecular structure of 1-Cyano-2-phenylguanidine consists of a cyano group (-CN) and a phenyl group (C6H5) attached to a guanidine (C(NH2)2) core . The exact mass of the molecule is 160.07500 .

properties

IUPAC Name

1-cyano-2-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYSROZOHXIMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385165
Record name 1-cyano-2-phenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-2-phenylguanidine

CAS RN

41410-39-3
Record name 1-cyano-2-phenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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